![molecular formula C6H12N2O B12988961 (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is a heterocyclic compound featuring a spiro structure with an oxygen and nitrogen atom incorporated into the ring system. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This method, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allows for the efficient construction of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for drug discovery, as it can be used to synthesize bioactive molecules with potential therapeutic applications . Additionally, the compound’s reactivity allows for the development of new synthetic methodologies and the exploration of novel chemical transformations.
Mechanism of Action
The mechanism of action of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but with a different ring size.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This configuration imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(8S)-6-oxa-2-azaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1 |
InChI Key |
PUDZVZCTDCFNQU-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@H](C2(CNC2)CO1)N |
Canonical SMILES |
C1C(C2(CNC2)CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


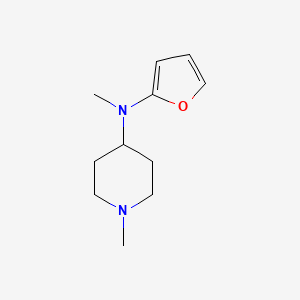
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
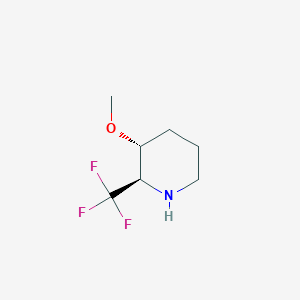
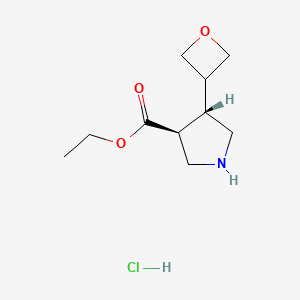

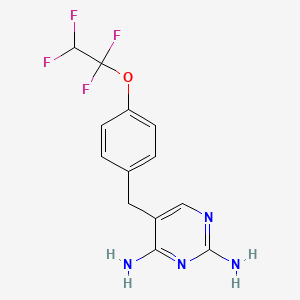
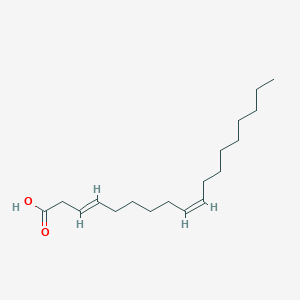
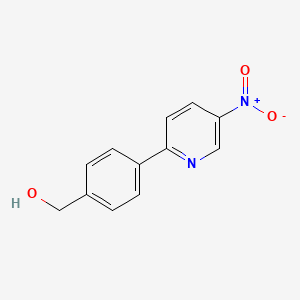
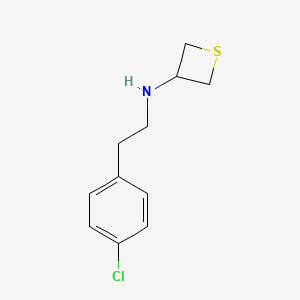
![5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B12988942.png)

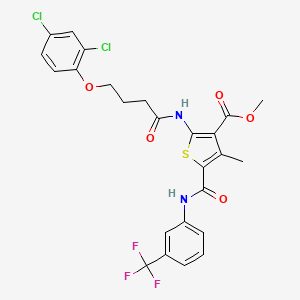
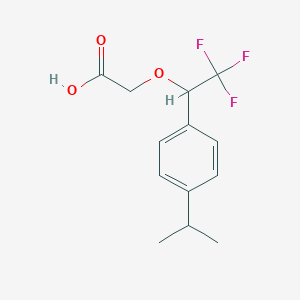
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
